(S)-4-Cmtb is synthesized from commercially available starting materials through a series of chemical reactions. It falls under the classification of thiazole derivatives and is primarily studied within the context of pharmacology and biochemistry for its interaction with G protein-coupled receptors .
The synthesis of (S)-4-Cmtb involves multiple steps:
The reaction conditions typically utilize organic solvents such as dimethyl sulfoxide (DMSO) and may require catalysts to enhance reaction efficiency. For industrial production, these methods are scaled up with optimizations to ensure high yield and purity, often employing techniques like high-performance liquid chromatography (HPLC) for purification .
The molecular structure of (S)-4-Cmtb can be represented by its IUPAC name and structural formulas:
InChI=1S/C14H14ClFN2OS/c1-8(2)12(9-3-5-10(15)6-4-9)13(19)18-14-17-7-11(16)20-14/h3-8,12H,1-2H3,(H,17,18,19)/t12-/m0/s1
The compound features a thiazole ring connected to a chlorophenyl group and a branched butanamide structure, which is critical for its biological activity .
(S)-4-Cmtb can participate in various chemical reactions:
For oxidation, common agents include hydrogen peroxide and potassium permanganate; for reduction, sodium borohydride and lithium aluminum hydride are typical reducing agents. Substitution reactions may involve nucleophiles such as amines or thiols .
(S)-4-Cmtb acts primarily as an allosteric agonist at the FFA2 receptor. It enhances calcium ion responses in the presence of acetate, indicating its role in activating intracellular signaling pathways. Studies show that it increases phosphorylated extracellular signal-regulated kinase 1 and 2 (pERK1/2) levels while inhibiting forskolin-induced cyclic adenosine monophosphate (cAMP) production . The compound's mechanism involves both orthosteric and allosteric modulation of receptor activity, showcasing its complex interaction profile .
(S)-4-Cmtb is characterized by its solid state at room temperature with specific melting points that depend on purity levels. Its solubility varies in different organic solvents.
The compound exhibits stability under standard laboratory conditions but may undergo reactions under extreme pH or temperature conditions. Its reactivity profile includes susceptibility to oxidation and reduction processes .
(S)-4-Cmtb has several applications in scientific research:
(S)-4-Chloro-α-(1-methylethyl)-N-2-thiazolylbenzeneacetamide ((S)-4-CMTB) is a synthetic positive allosteric modulator (PAM) that targets the Free Fatty Acid Receptor 2 (FFA2; also designated GPR43). This receptor, activated endogenously by short-chain fatty acids (acetate, propionate, butyrate), couples to both Gi/o and Gq/11 signaling pathways. (S)-4-CMTB binds to a topographically distinct transmembrane allosteric site, inducing conformational changes that amplify receptor responsiveness to orthosteric ligands [2] [6].
In human neutrophils, (S)-4-CMTB restores FFA2 functionality after homologous (propionic acid-induced) or heterologous (Interleukin-8-induced) desensitization. This is achieved by re-sensitizing the receptor toward endogenous agonists, enabling renewed calcium mobilization, extracellular signal-regulated kinases 1/2 phosphorylation, and chemotaxis – processes critical for neutrophil-mediated inflammation resolution [2]. Mechanistically, (S)-4-CMTB stabilizes an active receptor conformation that facilitates G-protein coupling, thereby counteracting desensitization-induced signaling arrest.
Table 1: Signaling Pathways Modulated by (S)-4-CMTB in FFA2
Signaling Pathway | Biological Effect | Impact of (S)-4-CMTB |
---|---|---|
Gi/o protein coupling | Inhibition of adenylyl cyclase | Enhanced agonist potency; reduced cAMP production |
Gq/11 protein coupling | Calcium mobilization, PKC activation | Increased intracellular Ca²⁺ flux, degranulation |
β-Arrestin recruitment | Receptor internalization | Context-dependent modulation observed |
pERK1/2 activation | Cell proliferation/differentiation | Sustained phosphorylation post-desensitization |
Furthermore, (S)-4-CMTB demonstrates system bias: Its effects are contingent upon cellular expression levels of G-proteins and regulatory kinases. This explains tissue-specific variations in its efficacy, particularly in adipocytes (lipolysis suppression) versus pancreatic β-cells (insulin secretion modulation) [6].
(S)-4-CMTB exhibits a unique "ago-PAM" (allosteric agonist and positive allosteric modulator) profile. It directly activates FFA2 as an orthosteric agonist and potentiates responses to endogenous short-chain fatty acids [4] [8]. This dual functionality arises from its capacity to engage distinct receptor states:
Table 2: Functional Efficacy of (S)-4-CMTB in Cellular Assays
Activity Type | Assay System | Key Metric | Reference Ligand Comparison |
---|---|---|---|
Direct agonism (Gq) | Recombinant CHO-FFA2 | EC₅₀ = 3.1 μM; Emax = 85% of propionate | Propionate (EC₅₀ = 300 μM) |
PAM activity (Gi) | Human neutrophil chemotaxis | 10-fold ↑ propionate potency | Propionate alone (EC₅₀ = 1 mM) |
Resensitization capacity | Desensitized neutrophils | 70-90% recovery of calcium flux | Non-resensitized by propionate |
The ago-PAM behavior implies that (S)-4-CMTB induces bidirectional allostery: Its binding facilitates orthosteric site closure while simultaneously optimizing transducer protein engagement. This is distinct from pure PAMs (which lack intrinsic efficacy) and underscores its therapeutic potential for low-tonic environments like chronic inflammation [4] [10].
Single-molecule Förster resonance energy transfer (smFRET) and dynamic mass redistribution studies reveal that (S)-4-CMTB activates FFA2 via a stepwise sequential mechanism, not classical orthosteric or bitopic binding [8] [10]:
This process generates distinct kinetic signatures:
Table 3: Kinetic Parameters of (S)-4-CMTB-Induced FFA2 Activation
Activation Phase | Timescale | Structural Outcome | Dependence on Ligand |
---|---|---|---|
Initial binding | Milliseconds | VFD partial closure; increased dynamics | Glutamate-independent |
Conformational transition | 100s milliseconds | 7TMD rearrangement; G-protein coupling | Stabilized by BINA* |
Sustained signaling | Seconds-minutes | ERK phosphorylation, cytoskeletal remodeling | Requires Gi/Gq presence |
*BINA: structurally related mGlu2 PAM illustrating conserved mechanism [10]
This sequential model explains why (S)-4-CMTB outperforms orthosteric agonists: It exploits conformational plasticity to incrementally stabilize active states, whereas propionate only induces partial activation. The mechanism is further evidenced by mutagenesis – disrupting the allosteric pocket (e.g., FFA2-TM6/7 mutations) ablates sustained signaling but not initial binding [8].
The transient state correlates with rapid calcium oscillations (subsecond bursts), while the sustained state enables prolonged β-arrestin recruitment and receptor internalization. (S)-4-CMTB’s residence time in the deep pocket (>5 minutes) dictates the duration of functional outcomes, a key differentiator from endogenous agonists [8] [10].
(S)-4-CMTB exhibits strict enantiomer-dependent pharmacology. The (S)-enantiomer is a potent ago-PAM (EC₅₀ = 3 μM), while the (R)-enantiomer displays >100-fold lower activity in calcium mobilization and ERK phosphorylation assays [1] [6] [9]. This stereoselectivity arises from:
Table 4: Enantiomeric Comparison of 4-CMTB Activity
Parameter | (S)-4-CMTB | (R)-4-CMTB | Biological Consequence |
---|---|---|---|
FFA2 Binding affinity (Kd) | 120 nM | >10 μM | High receptor occupancy by (S)-enantiomer |
Agonist EC₅₀ (Ca²⁺ flux) | 3.1 μM | >300 μM | Selective Gi/o activation by (S) form |
PAM activity (α) * | 25 (high cooperativity) | 1.2 (minimal cooperativity) | Synergy only with (S) enantiomer |
*α: Cooperativity factor for propionate potentiation [6]
Cryo-electron microscopy structures confirm that the (S)-chirality orients the thiazole ring toward intracellular loop 2 (ICL2), a G-protein engagement interface. This "chiral switch" also confers signaling bias: (S)-4-CMTB favors Gq/11 over β-arrestin pathways in macrophages, whereas racemic 4-CMTB exhibits balanced signaling [6] [9]. The enantiopurity of synthetic preparations is thus critical for functional reproducibility.
The active site of FFA2 contains a stereospecific subpocket within its 7TMD, characterized by:
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1